Bienvenue dans la boutique en ligne BenchChem!

Keliximab

Immunomodulation Fc Effector Function T-Cell Depletion

Keliximab (CAS 174722-30-6), also known as SB-210396 or IDEC CE9.1, is a primatized (human-cynomolgus macaque chimeric) monoclonal antibody of the immunoglobulin G1 (IgG1) isotype that specifically targets the human CD4 antigen on T-helper lymphocytes. The antibody demonstrates high-affinity binding to soluble CD4 with a Ki/Kd value of 1.0 nM.

Molecular Formula C35H64O7
Molecular Weight 0
CAS No. 174722-30-6
Cat. No. B1169729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeliximab
CAS174722-30-6
Molecular FormulaC35H64O7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Keliximab CAS 174722-30-6: A Chimeric Anti-CD4 Monoclonal Antibody for Immunomodulation Research


Keliximab (CAS 174722-30-6), also known as SB-210396 or IDEC CE9.1, is a primatized (human-cynomolgus macaque chimeric) monoclonal antibody of the immunoglobulin G1 (IgG1) isotype that specifically targets the human CD4 antigen on T-helper lymphocytes [1]. The antibody demonstrates high-affinity binding to soluble CD4 with a Ki/Kd value of 1.0 nM . Keliximab was developed by IDEC Pharmaceuticals (later acquired by Biogen) and advanced through clinical development by GlaxoSmithKline for rheumatoid arthritis and severe chronic asthma [2]. Unlike fully human anti-CD4 antibodies, keliximab utilizes variable regions derived from cynomolgus macaque fused to human IgG1 constant domains, a design strategy termed primatization, which aims to reduce immunogenicity while preserving CD4-binding specificity [1].

Why Keliximab (SB-210396) Cannot Be Replaced by Other Anti-CD4 Antibodies in Specialized Research Applications


Substituting keliximab with another anti-CD4 monoclonal antibody—even those sharing the same IgG1 isotype or targeting the same CD4 antigen—is not scientifically justified without rigorous re-validation. Keliximab exhibits a unique functional profile characterized by a defined dissociation constant of 1.0 nM for soluble CD4 and a specific pattern of CD4+ T-cell modulation that is mechanistically distinct from other anti-CD4 agents [1]. Most critically, direct head-to-head studies with clenoliximab—an antibody possessing identical variable regions but differing only in constant region isotype (IgG4 versus IgG1)—reveal profound differences in Fc-mediated effector functions, including differential CD4+ T-cell depletion capacity and Fcγ receptor binding [2][3]. These functional divergences translate to distinct in vivo pharmacodynamic outcomes that cannot be extrapolated from simple CD4-binding affinity measurements or target specificity alone. Consequently, research protocols designed with keliximab require this specific reagent to maintain experimental reproducibility and to accurately model the IgG1-mediated immunomodulatory effects documented in the preclinical and clinical literature.

Keliximab (SB-210396): Quantitative Comparator Evidence for Research Selection


CD4+ T-Cell Depletion Potency: Keliximab vs. Clenoliximab (IgG4 Isotype Control)

In a direct head-to-head comparison using transgenic mice expressing human CD4, keliximab (IgG1) demonstrated significantly greater and more rapid depletion of circulating CD4+ T cells compared with clenoliximab (IgG4), an antibody bearing identical variable regions but differing only in constant region isotype [1]. At all three dose levels tested (5, 25, and 125 mg/kg), keliximab caused a relatively rapid decline in CD4+ T-cell numbers, whereas clenoliximab at the lowest dose (5 mg/kg) did not produce a significant effect compared with the placebo group [1]. Keliximab appeared to be more potent and efficient in depleting CD4+ T cells across the dose range evaluated [1].

Immunomodulation Fc Effector Function T-Cell Depletion

Clinical Response in Rheumatoid Arthritis: Dose-Response Relationship

In a randomized, double-blind, placebo-controlled phase II clinical trial, keliximab demonstrated a clear dose-dependent clinical response in patients with active rheumatoid arthritis as measured by American College of Rheumatology 20% improvement criteria (ACR20) [1]. Patients receiving 140 mg keliximab twice weekly achieved an ACR20 response rate of 69%, representing a 50-percentage-point absolute increase over placebo (19%) [1]. Lower doses of 40 mg and 80 mg twice weekly produced intermediate response rates of 42% and 51%, respectively [1]. In contrast, a subsequent study with a different dosing schedule (80 or 120 mg twice weekly, or 240 mg once weekly) showed response rates ranging from 39% to 47% compared with 30% for placebo, indicating that twice-weekly dosing at higher per-dose levels may be more efficacious [1].

Rheumatoid Arthritis Dose-Response ACR20

Mechanism of Action: CD4 Coating vs. Depletion as Efficacy Predictor

Clinical analysis of two double-blind trials in rheumatoid arthritis patients revealed that the therapeutic efficacy of keliximab correlates with CD4+ T-cell coating (antibody occupancy of the CD4 receptor) rather than with CD4+ T-cell depletion [1]. In Study 1, only 12% of keliximab-treated patients experienced CD4 counts falling below 250 cells/mm³, whereas in Study 2, 47% of patients fell below this threshold, yet clinical response rates were comparable between the two studies [1]. Statistical analysis confirmed that clinical response was significantly correlated with CD4+ T-cell coating by keliximab (p-value not explicitly stated in abstract but noted as determinant) but not with the extent of CD4 depletion [1]. This finding distinguishes keliximab from other anti-CD4 antibodies whose efficacy may rely primarily on depletion mechanisms.

Pharmacodynamics CD4 Modulation Clinical Response

Fc Receptor Binding and Antibody-Dependent Cellular Cytotoxicity (ADCC)

Direct in vitro comparison of keliximab (IgG1) with its matched IgG4 derivative clenoliximab (identical variable regions) reveals that keliximab retains strong Fcγ receptor binding and mediates antibody-dependent cell-mediated cytotoxicity (ADCC), whereas clenoliximab shows markedly reduced Fc receptor binding and does not mediate ADCC except under specialized conditions [1]. Both antibodies lack binding to complement component C1q and are unable to mediate complement-dependent cytotoxicity, indicating that the differential functional profile is specific to Fcγ receptor engagement [1].

Fcγ Receptor ADCC Effector Function

Preclinical Safety Profile: Chronic Toxicity and Host Resistance

Comprehensive preclinical safety assessment of keliximab in human CD4 transgenic mice demonstrated that the antibody was well tolerated, with the only observed effects being directly related to its intended pharmacologic activity on CD4+ T lymphocytes [1]. Chronic toxicity studies, reproductive toxicity studies, and genotoxicity evaluations were all conducted in this validated transgenic model [1]. Additionally, immunotoxicity studies assessing host resistance to Candida albicans, Pneumocystis carinii, and B16 melanoma cells were performed, providing a multi-dimensional safety data package that supports the use of keliximab in chronic treatment paradigms [1].

Preclinical Safety Immunotoxicology Transgenic Model

Optimal Research Applications for Keliximab (CAS 174722-30-6) Based on Quantitative Evidence


Mechanistic Studies Requiring IgG1 Fc-Mediated Effector Functions

Keliximab should be selected for in vitro and in vivo experiments where Fcγ receptor engagement, ADCC, or antibody-dependent cellular phagocytosis are central to the hypothesis being tested. The direct comparative evidence demonstrates that keliximab retains strong Fcγ receptor binding and mediates ADCC, in contrast to its matched IgG4 counterpart clenoliximab, which is Fc-silent [1]. This makes keliximab the appropriate choice for modeling therapeutic IgG1 antibodies that rely on Fc effector functions for efficacy.

Investigations of CD4+ T-Cell Depletion Kinetics and Magnitude

For studies aimed at quantifying the kinetics and extent of CD4+ T-cell depletion in vivo, keliximab offers a well-characterized pharmacodynamic profile. Head-to-head studies in transgenic mice demonstrate that keliximab causes a relatively rapid decline in circulating CD4+ T cells at all tested doses (5–125 mg/kg), whereas the matched IgG4 antibody clenoliximab fails to produce significant depletion at low doses [2]. This differential depletion capacity enables researchers to isolate the contribution of IgG1 isotype to T-cell clearance.

Translational Studies Anchored to Clinical Dose-Response Benchmarks

Keliximab provides a unique translational bridge due to its well-documented clinical dose-response relationship in rheumatoid arthritis. The phase II trial data showing ACR20 response rates of 42%, 51%, and 69% at 40, 80, and 140 mg twice weekly, respectively, establish a quantitative human efficacy reference [3]. Preclinical or ex vivo studies using keliximab can be calibrated against these clinical benchmarks, enhancing the translational relevance of the findings.

Immunomodulation Studies Focused on Receptor Engagement Without Lymphopenia

When the research objective is to study CD4 receptor-mediated immunomodulation independent of T-cell depletion, keliximab offers a clinically validated model. The clinical evidence demonstrates that therapeutic efficacy correlates with CD4 coating rather than with CD4+ T-cell depletion, and that only 12% of patients in one study experienced significant CD4+ T-cell reductions [3]. This property allows researchers to dissect the contribution of receptor occupancy to downstream immunological effects without the confounding variable of lymphopenia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Keliximab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.